

Dose-limiting toxicities of PG-11047 in Phase I trials

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Compound of Interest

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PG-11047 Phase I Trials: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) observed in Phase I clinical trials of PG-11047. The following sections offer troubleshooting guidance and frequently asked questions in a structured format to assist with experimental design and data interpretation.

Dose-Limiting Toxicities (DLTs) of PG-11047

The safety and tolerability of PG-11047 were evaluated in a Phase I dose-escalation study in patients with advanced solid tumors. The maximum tolerated dose (MTD) of PG-11047 administered as a monotherapy on a once-weekly dosing schedule was determined to be 610 mg.[1] In a separate Phase Ib trial, the MTD of PG-11047 in combination with bevacizumab, erlotinib, cisplatin, and 5-FU was established at 590 mg.[2][3]

Summary of Dose-Limiting Toxicities



| Clinical Trial Phase | Dosing Regimen | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Most Common Adverse Effects |
|--------------------------------------|--|--|--|-----------------------------------|
| Phase I (Monotherapy) | 60-min IV infusion on days 1, 8, and 15 of a 28-day cycle | 610 mg | - Gastrointestinal (oral/anal mucositis, diarrhea)- Angioedema (one case)- Grade 3 Alanine Aminotransferas e (ALT) increase (one case) | - Fatigue- Anorexia |
| Phase Ib (Combination Therapy) | Once weekly IV infusions with various chemotherapeuti c agents | 590 mg (in combination with bevacizumab, erlotinib, cisplatin, and 5-FU) | Rare (5 of 148 patients) | Not specified in detail |

Troubleshooting Guide & FAQs

This section addresses specific issues and questions that may arise during experiments involving PG-11047.

Q1: What are the primary toxicities to monitor for when administering PG-11047 in preclinical models or clinical trials?

A1: Based on Phase I data, the primary dose-limiting toxicities are gastrointestinal in nature.[1] Researchers should closely monitor for signs of oral and anal mucositis, as well as diarrhea. Other DLTs to be aware of include angioedema and elevations in liver enzymes, specifically ALT.[1] The most frequently observed adverse effects, though not necessarily dose-limiting, are fatigue and anorexia.[1]







Q2: At what dose level should we expect to see dose-limiting toxicities with PG-11047 monotherapy?

A2: The maximum tolerated dose for PG-11047 as a single agent was established at 610 mg. [1] DLTs were observed at doses leading up to and at this level. Therefore, careful monitoring is crucial as the dosage approaches this threshold in clinical settings.

Q3: How does the toxicity profile of PG-11047 change when used in combination with other chemotherapeutic agents?

A3: In a Phase Ib study, PG-11047 was administered with agents such as bevacizumab, erlotinib, cisplatin, and 5-FU. The incidence of DLTs in these combination regimens was rare, with only 5 out of 148 patients experiencing them.[2][3] The MTD for PG-11047 in these combinations was determined to be 590 mg.[2][3] However, when combined with gemcitabine, docetaxel, and sunitinib, DLTs were observed at low doses of PG-11047, and the MTD could not be determined for these specific combinations due to the small sample size.[2] This suggests that the toxicity profile can be influenced by the specific combination of agents used.

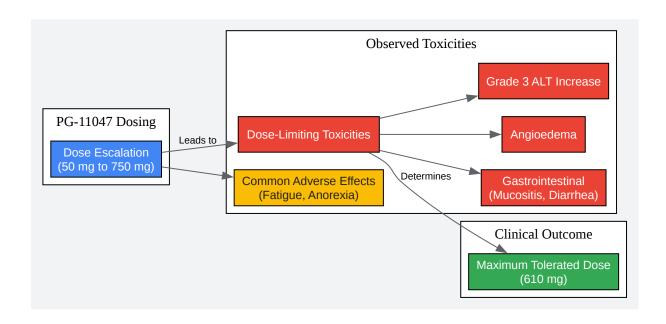
Q4: What is the recommended experimental protocol for administering PG-11047 based on the Phase I trial?

A4: The Phase I monotherapy trial utilized a 28-day dosing cycle. PG-11047 was administered as a 60-minute intravenous infusion on days 1, 8, and 15 of each cycle.[1] Doses in this study ranged from 50 mg to 750 mg.[1]

PG-11047 Signaling Pathway and Experimental Workflow

PG-11047 is a polyamine analog that acts as a nonfunctional competitor of natural polyamines, which are essential for cell proliferation.[1][4] It is designed to inhibit the growth of cancer cells by interfering with polyamine metabolism. Preclinical studies have shown that PG-11047 can potentiate the antitumor activity of other agents like cisplatin and bevacizumab.[5]





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Caption: Relationship between PG-11047 dose escalation and observed toxicities.

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